An In-depth Technical Guide to N-Boc-4-chloro-3-fluoroaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Boc-4-chloro-3-fluoroaniline: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Boc-4-chloro-3-fluoroaniline. It delves into the core chemical properties, validated synthesis protocols, and critical applications of this versatile intermediate, providing the field-proven insights necessary for its effective utilization in complex synthetic workflows.
Executive Overview
N-Boc-4-chloro-3-fluoroaniline, also known as tert-butyl (4-chloro-3-fluorophenyl)carbamate, is a strategically important building block in modern organic and medicinal chemistry. The presence of chlorine and fluorine atoms on the aniline ring provides distinct electronic properties and metabolic stability markers, while the tert-butyloxycarbonyl (Boc) protecting group offers robust, yet readily cleavable, protection of the amine functionality. This unique combination of features makes it an invaluable precursor for the synthesis of a wide range of pharmacologically active molecules and advanced materials. This document provides a detailed examination of its properties, a reliable synthesis protocol, and a discussion of its chemical reactivity and applications.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its successful application in research and development. The key identifiers and physicochemical data for N-Boc-4-chloro-3-fluoroaniline are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (4-chloro-3-fluorophenyl)carbamate | Appretech |
| CAS Number | 869299-68-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃ClFNO₂ | [1][2] |
| Molecular Weight | 245.68 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane, and other common organic solvents. Limited solubility in water. | General Knowledge |
Causality Insight: The Boc group significantly increases the lipophilicity of the parent aniline, enhancing its solubility in nonpolar organic solvents, which is a crucial consideration for reaction medium selection. The halogen substituents also contribute to this effect.
Synthesis and Purification: A Validated Protocol
The most common and reliable method for preparing N-Boc-4-chloro-3-fluoroaniline is through the protection of the commercially available 4-chloro-3-fluoroaniline. This process is straightforward and high-yielding, making it accessible for most laboratory settings.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Boc-4-chloro-3-fluoroaniline.
Step-by-Step Experimental Protocol
This protocol describes a self-validating system for the synthesis of N-Boc-4-chloro-3-fluoroaniline.
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Reaction Setup: To a stirred solution of 4-chloro-3-fluoroaniline (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM, approx. 0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
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Catalysis: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05 eq) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA, 1.2 eq).
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Expert Insight: DMAP is a highly effective acylation catalyst. Alternatively, TEA is used to scavenge the acidic byproducts. The choice depends on reaction kinetics and cost considerations. A reference procedure can be found in a patent for a related compound.[3]
-
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 12-16 hours).
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Trustworthiness: The washing steps are critical for removing the base/catalyst and any unreacted (Boc)₂O, simplifying the final purification.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/isopropanol) to afford the pure N-Boc-4-chloro-3-fluoroaniline.
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Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Key Applications
N-Boc-4-chloro-3-fluoroaniline is not an end-product but a versatile intermediate. Its utility stems from the Boc-protected amine, which allows for selective reactions at other positions, and the halogenated aromatic ring, which is primed for various coupling reactions.
Deprotection
The Boc group is reliably cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to liberate the free aniline. This free amine can then participate in nucleophilic substitution, amide coupling, or diazotization reactions.
Cross-Coupling Reactions
The chloro-substituent can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of its application in building complex molecular scaffolds.
Applications in Drug Discovery
The 4-chloro-3-fluorophenyl moiety is a common structural motif in many active pharmaceutical ingredients (APIs). The parent compound, 4-chloro-3-fluoroaniline, is a building block for antimalarial agents, antiviral piperidine derivatives, and anticancer quinazolines.[4] The Boc-protected version allows for more controlled, sequential synthetic strategies in the development of these and other novel therapeutics. For instance, related structures like 3-chloro-4-fluoroaniline are critical intermediates in the synthesis of the anticancer drug Gefitinib.[5][6]
Representative Reaction Diagram
Caption: A typical two-step sequence involving Boc deprotection and subsequent acylation.
Spectroscopic Characterization
Authenticating the structure of N-Boc-4-chloro-3-fluoroaniline is essential for quality control. Below are typical spectral data signatures. While specific shifts may vary slightly based on solvent and instrument, the patterns are characteristic.
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¹H NMR (in CDCl₃, 400 MHz):
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δ ~7.5-7.0 (m, 3H): Signals corresponding to the aromatic protons. The coupling patterns will be complex due to splitting from both the adjacent protons and the fluorine atom.
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δ ~6.5 (br s, 1H): The N-H proton of the carbamate.
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δ ~1.5 (s, 9H): A strong singlet for the nine equivalent protons of the tert-butyl group.
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-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak [M]+ or, more commonly in ESI, a protonated peak [M+H]+ at m/z 246. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) will be observable.
-
Note: For detailed, interactive spectra, public databases like PubChem can be consulted.[7]
Safety and Handling
As a professional in the field, adherence to strict safety protocols is non-negotiable.
-
Hazard Identification: While the Boc-protected compound is generally more stable and less toxic than the parent aniline, it should still be handled with care. The parent compound, 4-chloro-3-fluoroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] Assume the derivative carries similar risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[10][11] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[12][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-Boc-4-chloro-3-fluoroaniline is a high-value chemical intermediate whose strategic importance in pharmaceutical and materials science is well-established. Its synthesis is robust, and its reactivity is well-defined, offering chemists a reliable tool for introducing the 4-chloro-3-fluorophenyl motif into complex targets. A thorough understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is essential for leveraging its full potential in innovative research and development projects.
References
- Vertex AI Search. CAS 869299-68-3 | N-Boc-4-chloro-3-fluoroaniline | MFCD21170108. Accessed January 1, 2026.
- Sigma-Aldrich.
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- Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Accessed January 1, 2026.
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- Chemsrc. 4-Chloro-3-fluoroaniline | CAS#:367-22-6. Accessed January 1, 2026.
- BIOSYNCE. Tert-Butyl (4-amino-3-fluorophenyl)carbamate CAS 1402559-21-0. Accessed January 1, 2026.
- ChemicalBook. 3-Chloro-4-fluoroaniline | 367-21-5. Accessed January 1, 2026.
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- ChemicalBook. tert-Butyl N-(3-chloro-2-fluorophenyl)
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- Beilstein Journals. Supporting Information: Regioselective chlorination and bromination of unprotected anilines. Accessed January 1, 2026.
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